molecular formula C18H20N2O2 B1602574 Benzyl 3-phenylpiperazine-1-carboxylate CAS No. 912763-24-7

Benzyl 3-phenylpiperazine-1-carboxylate

Cat. No. B1602574
M. Wt: 296.4 g/mol
InChI Key: CHFMXJIJBQZQHL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Benzyl 3-phenylpiperazine-1-carboxylate contains a total of 44 bonds; 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 secondary amine (aliphatic) .

Scientific Research Applications

Photocarboxylation in Synthesis

Photocarboxylation of benzylic C–H bonds with CO2, a challenging transformation, has been reported using a visible-light-mediated process. This method carboxylates benzylic C–H bonds into 2-arylpropionic acids under metal-free conditions. Notably, this process has been successfully used for synthesizing several drugs, demonstrating its utility in pharmaceutical synthesis (Meng et al., 2019).

Nickel-Catalyzed Carboxylation

The Ni-catalyzed carboxylation of benzyl halides with CO2 under mild conditions, like atmospheric CO2 pressure, represents a user-friendly and operationally simple method for assembling phenylacetic acids. This technique does not require well-defined and sensitive organometallic reagents, which makes it advantageous for practical applications (León et al., 2013).

Radiopharmaceutical Applications

Benzyl 3-phenylpiperazine-1-carboxylate derivatives have been studied for their potential in adrenal and myocardial imaging. The benzene portion of the molecule facilitates direct electrophilic radioiodination under mild conditions. This process results in compounds with high uptake in both the heart and adrenals, suggesting their potential use in medical imaging (Hanson, 1982).

Electrocatalytic Carboxylation in Ionic Liquids

Studies on the electrocarboxylation of benzyl chloride in CO2-saturated ionic liquids have shown significant electrocatalytic effects, with silver electrodes enhancing the reduction of benzyl chloride. This method yielded phenylacetic acid with high efficiency, highlighting its potential in green chemistry and industrial applications (Niu et al., 2009).

Synthesis of Benzyl Esters

Benzyl esters can be synthesized using 2-benzyloxy-1-methylpyridinium triflate. This method allows for the creation of benzyl esters from various substrates, including amino acid and sugar derivatives, which can be important in the synthesis of complex organic molecules (Tummatorn et al., 2007).

properties

IUPAC Name

benzyl 3-phenylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(22-14-15-7-3-1-4-8-15)20-12-11-19-17(13-20)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFMXJIJBQZQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587591
Record name Benzyl 3-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-phenylpiperazine-1-carboxylate

CAS RN

912763-24-7
Record name Benzyl 3-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Firth, P O'Brien, L Ferris - The Journal of organic chemistry, 2017 - ACS Publications
To provide α-substituted piperazines for early stage medicinal chemistry studies, a simple, general synthetic approach is required. Here, we report the development of two general and …
Number of citations: 12 pubs.acs.org

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